molecular formula C22H21N3O3 B4420487 2-(1-methyl-1H-indol-3-yl)-2-oxo-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide

2-(1-methyl-1H-indol-3-yl)-2-oxo-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide

Cat. No. B4420487
M. Wt: 375.4 g/mol
InChI Key: VSPJURKHZQRADN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-methyl-1H-indol-3-yl)-2-oxo-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide, also known as MI-2, is a small molecule inhibitor that has been developed as a potential anti-cancer agent. MI-2 has been shown to inhibit the activity of a protein called MALT1, which is involved in the development and progression of certain types of lymphoma.

Mechanism of Action

2-(1-methyl-1H-indol-3-yl)-2-oxo-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide inhibits the activity of MALT1 by binding to the active site of the protein. MALT1 is a paracaspase that cleaves specific substrates, including RelB, CYLD, and A20, to activate the NF-κB pathway. This compound inhibits the proteolytic activity of MALT1, which results in the inhibition of NF-κB pathway activation.
Biochemical and physiological effects:
This compound has been shown to induce apoptosis and cell death in cancer cells in vitro and in vivo. In addition, this compound has been shown to inhibit the growth of lymphoma and other cancer cells in preclinical models. This compound has also been shown to sensitize cancer cells to other chemotherapeutic agents.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(1-methyl-1H-indol-3-yl)-2-oxo-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide is its specificity for MALT1. This compound has been shown to have minimal off-target effects, which makes it a valuable tool for studying the role of MALT1 in cancer and other diseases. However, this compound has limited solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

Future research on 2-(1-methyl-1H-indol-3-yl)-2-oxo-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide will focus on its potential as an anti-cancer agent in clinical trials. In addition, research will focus on the development of more potent and selective MALT1 inhibitors. Finally, research will focus on the role of MALT1 in other diseases, such as autoimmune disorders and inflammatory diseases.

Scientific Research Applications

2-(1-methyl-1H-indol-3-yl)-2-oxo-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide has been extensively studied in preclinical models of lymphoma and other cancers. In vitro studies have shown that this compound inhibits the activity of MALT1, which is involved in the activation of NF-κB signaling pathway. NF-κB pathway is a critical pathway for the survival and proliferation of cancer cells. Inhibition of MALT1 by this compound leads to the inhibition of NF-κB pathway, which results in the induction of apoptosis and cell death in cancer cells.

properties

IUPAC Name

2-(1-methylindol-3-yl)-2-oxo-N-[4-(pyrrolidine-1-carbonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-24-14-18(17-6-2-3-7-19(17)24)20(26)21(27)23-16-10-8-15(9-11-16)22(28)25-12-4-5-13-25/h2-3,6-11,14H,4-5,12-13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPJURKHZQRADN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3=CC=C(C=C3)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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